3-Azido-1-(3-methoxypropyl)azetidine
CAS No.: 2098062-78-1
Cat. No.: VC3118296
Molecular Formula: C7H14N4O
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098062-78-1 |
|---|---|
| Molecular Formula | C7H14N4O |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 3-azido-1-(3-methoxypropyl)azetidine |
| Standard InChI | InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 |
| Standard InChI Key | GUDZAMRYBLYQBX-UHFFFAOYSA-N |
| SMILES | COCCCN1CC(C1)N=[N+]=[N-] |
| Canonical SMILES | COCCCN1CC(C1)N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
3-Azido-1-(3-methoxypropyl)azetidine (CAS: 2098062-78-1) is characterized by a four-membered azetidine ring containing a nitrogen atom, with an azido (-N₃) group at the 3-position and a 3-methoxypropyl substituent attached to the nitrogen atom. The chemical structure combines three key functional elements: the strained azetidine ring, a reactive azido group, and an alkoxyalkyl chain that modifies its physicochemical properties and potential interactions with biological systems.
The compound's basic chemical and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 3-Azido-1-(3-methoxypropyl)azetidine |
| CAS Number | 2098062-78-1 |
| Molecular Formula | C₇H₁₄N₄O |
| Molecular Weight | 170.21 g/mol |
| Monoisotopic Mass | 170.116761 |
| ChemSpider ID | 53610876 |
| MDL Number | MFCD29994091 |
The structure features a four-membered nitrogen heterocycle, which contributes significant ring strain and enhanced reactivity compared to larger heterocycles. The azido group provides a reactive handle for various transformations, particularly click chemistry reactions, while the methoxypropyl chain can influence properties like solubility, membrane permeability, and molecular recognition.
Chemical Reactivity and Applications
The reactivity profile of 3-Azido-1-(3-methoxypropyl)azetidine is determined by its key functional components: the strained azetidine ring and the reactive azido group. These features suggest several important applications and reaction pathways.
Click Chemistry Applications
The azido functional group makes 3-Azido-1-(3-methoxypropyl)azetidine an excellent candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a premier example of click chemistry. This reaction allows for the formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions, providing a versatile method for connecting the azetidine scaffold to other molecular entities.
Similar azido compounds have been utilized in various click chemistry applications, including:
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Functionalization of dendrimers and polymers with bioactive moieties
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Creation of bioconjugates with peptides, nucleic acids, and other biomolecules
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Development of imaging agents and molecular probes
The triazole products formed from click reactions are stable under physiological conditions and can act as rigid linking structures or pharmacophores in their own right, making them valuable in medicinal chemistry applications.
Ring-Opening Reactions
The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. This reactivity can be exploited to create more complex structures or to introduce additional functionality. Potential ring-opening pathways include:
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Nucleophilic ring-opening reactions at the 3-position
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Reductive ring-opening to generate linear structures
These transformations expand the synthetic utility of 3-Azido-1-(3-methoxypropyl)azetidine beyond its use as a direct building block.
Structure-Activity Relationships and Analogues
3-Azido-1-(3-methoxypropyl)azetidine belongs to a broader family of functionalized azetidines and azido compounds. Examining related structures provides insight into potential structure-activity relationships and applications.
Related Azetidine Derivatives
A structurally similar compound is 3-azido-1-(2-methoxyethyl)azetidine (CAS: 2098078-39-6), which differs only in the length of the alkoxy chain. This close structural analogue suggests that the methoxypropyl variant might have been developed as part of a structure-activity relationship study examining the effect of alkyl chain length on biological activity or physicochemical properties.
Other related structures include 3-(3-methoxypropyl)azetidin-3-ol (CAS: 1598511-11-5), which lacks the azido functionality but contains the same methoxypropyl substituent. This suggests synthetic pathways and structure-activity explorations involving the 3-methoxypropyl azetidine scaffold.
Azido-Containing Analogues
Other azido-containing compounds such as 3-azido-1-propanamine (CAS: 88192-19-2) have been well-characterized and share functional similarities with the azido portion of the target molecule. These compounds are valued for their click chemistry applications and have been used in various contexts, including:
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Preparation of high-generation dendrimers through functionalization of bismethylolpropionic acid monomers
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Development of clickable zinc tetraphenylporphyrin scaffolds for applications in photodynamic therapy
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Synthesis of perylenedimide derivatives through reaction with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride
The following table compares key properties of 3-Azido-1-(3-methoxypropyl)azetidine with some structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-Azido-1-(3-methoxypropyl)azetidine | C₇H₁₄N₄O | 170.21 | Azetidine ring with azido group and methoxypropyl substituent |
| 3-Azido-1-(2-methoxyethyl)azetidine | C₆H₁₂N₄O | 156.19 | Shorter methoxyethyl substituent |
| 3-(3-Methoxypropyl)azetidin-3-ol | C₇H₁₅NO₂ | 145.20 | Hydroxyl group instead of azido |
| 3-Azido-1-propanamine | C₃H₈N₄ | 100.12 | Linear structure without azetidine ring |
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